molecular formula C14H16N2O B14138974 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol CAS No. 116480-61-6

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol

Cat. No.: B14138974
CAS No.: 116480-61-6
M. Wt: 228.29 g/mol
InChI Key: ARDASZJGLLMNAQ-UHFFFAOYSA-N
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Description

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol is a complex organic compound that features both an indole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol can undergo various types of chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyridine-containing molecules. Examples might include:

  • 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole
  • 5-hydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole

Uniqueness

What sets 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol apart is its specific combination of the indole and pyridine rings, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

116480-61-6

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol

InChI

InChI=1S/C14H16N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-4,8-9,15,17H,5-7H2,1H3

InChI Key

ARDASZJGLLMNAQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

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